molecular formula C32H23N3O2 B594568 5-nitro-3-phenyl-1-trityl-1H-indazole CAS No. 1245644-15-8

5-nitro-3-phenyl-1-trityl-1H-indazole

Cat. No.: B594568
CAS No.: 1245644-15-8
M. Wt: 481.555
InChI Key: PHMHFXOTXFSCJP-UHFFFAOYSA-N
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Description

5-nitro-3-phenyl-1-trityl-1H-indazole is a complex organic compound with the molecular formula C32H23N3O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a nitro group at the 5-position, a phenyl group at the 3-position, and a trityl group at the 1-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-phenyl-1-trityl-1H-indazole typically involves multi-step organic reactions. One common method includes the nitration of 3-phenyl-1-trityl-1H-indazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-phenyl-1-trityl-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The phenyl and trityl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the phenyl or trityl groups, using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 5-amino-3-phenyl-1-trityl-1H-indazole.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Oxidation: Oxidized derivatives of the phenyl or trityl groups.

Scientific Research Applications

5-nitro-3-phenyl-1-trityl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-3-phenyl-1-trityl-1H-indazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The phenyl and trityl groups may enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-nitroindazole: A simpler analog with a nitro group at the 5-position of the indazole ring.

    3-phenylindazole: Lacks the nitro and trityl groups, making it less complex.

    1-tritylindazole: Contains the trityl group but lacks the nitro and phenyl groups.

Uniqueness

5-nitro-3-phenyl-1-trityl-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group enhances its reactivity and potential biological activity, while the phenyl and trityl groups contribute to its stability and binding affinity to molecular targets.

Properties

IUPAC Name

5-nitro-3-phenyl-1-tritylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N3O2/c36-35(37)28-21-22-30-29(23-28)31(24-13-5-1-6-14-24)33-34(30)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMHFXOTXFSCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745119
Record name 5-Nitro-3-phenyl-1-(triphenylmethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-15-8
Record name 5-Nitro-3-phenyl-1-(triphenylmethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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